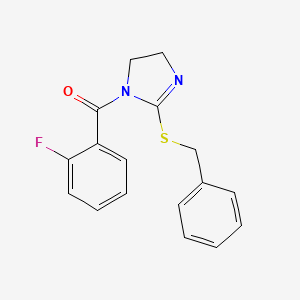

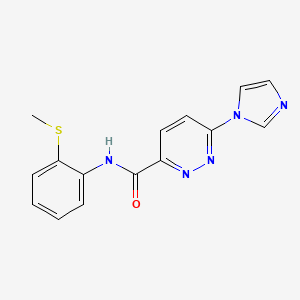

ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate

Übersicht

Beschreibung

The compound of interest, ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate, is a structurally complex molecule that appears to be related to various imidazole derivatives synthesized for different applications, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on imidazole derivatives and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions, including condensation, esterification, and cyclization processes. For example, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was achieved through condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction with an overall yield of 32.2% . Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate involved esterification and bromination steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic methods and, in some cases, single-crystal X-ray diffraction. For instance, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was supported by crystallographic data . Additionally, the analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate provided insights into the molecular geometries and intermolecular hydrogen bonding . These techniques could be employed to elucidate the molecular structure of the compound under study.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including photochemical reactions and intramolecular cyclization. For example, photoarylation-photoisomerization reactions of halothiazoles led to the synthesis of ethyl 2-arylthiazole-5-carboxylates with singlet oxygen activation properties . Additionally, the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with halogenated compounds resulted in the formation of imidazopyrimidine and aminoindole derivatives . These reactions highlight the reactivity of imidazole derivatives and could provide a basis for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as photophysical properties and hydrogen bonding capabilities, are crucial for their applications. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were analyzed, revealing one-, two-, and three-dimensional networks . These properties are significant for the design and application of new compounds with desired functionalities.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate and related compounds have been studied for their reactivity in chemical synthesis. For example, alkyl(hetero)aromatic α-hydroxyamino oximes reacted with ethyl glyoxylate to form imidazole carboxylic acid ethyl esters, highlighting the compound's potential in forming complex organic structures (Nikolaenkova, Tikhonov & Grishchenko, 2019).

Crystallography and Molecular Structure

- The compound has been used in studies involving crystallography and molecular structure analysis. For instance, the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, led to the formation of a dihydrate, whose molecular structure was analyzed through X-ray crystallography (Wu, Liu & Ng, 2005).

Supramolecular Chemistry

- In supramolecular chemistry, ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate, a compound with a similar structure, has been linked through hydrogen bonding into complex sheets, demonstrating the compound's utility in forming intricate molecular architectures (Costa et al., 2007).

Medicinal Chemistry

- While detailed information on direct medicinal applications was not found, related imidazole derivatives are often synthesized and studied in the context of drug development and pharmaceutical chemistry, suggesting potential medicinal applications for this compound as well (Zheng-rong, 2007).

Dye Synthesis

- The compound's structural relatives have been used in the synthesis of dyes, indicating its potential utility in colorant and dye chemistry. For instance, ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a similar compound, was synthesized and used in dyeing polyester and nylon fabrics (Abolude et al., 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-bromo-5-[(4-chlorophenyl)-hydroxymethyl]-1-propan-2-ylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O3/c1-4-23-15(22)12-13(20(9(2)3)16(17)19-12)14(21)10-5-7-11(18)8-6-10/h5-9,14,21H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOUCFQSBNTZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)

![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)